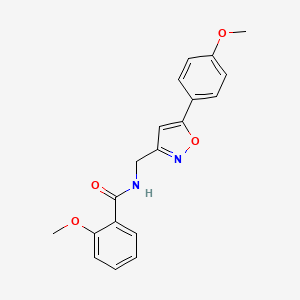

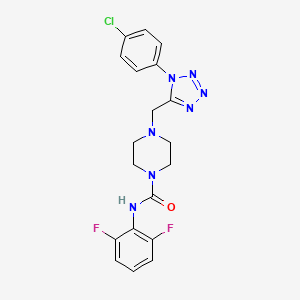

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a urea derivative with a quinazolinone moiety and benzyl groups. Urea derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The quinazolinone moiety is a heterocyclic compound that is also found in various pharmacologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Applications De Recherche Scientifique

Anticancer Activity

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: has shown promise as an anticancer agent. Its structural features allow it to interact with cellular targets, potentially inhibiting tumor growth. Researchers are investigating its efficacy against specific cancer types, including breast, lung, and colon cancers .

Antimicrobial Properties

The compound’s triazole moiety contributes to its antimicrobial activity. It has demonstrated effectiveness against bacteria, fungi, and protozoa. Scientists are exploring its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .

Anti-inflammatory Effects

Preclinical studies suggest that this compound possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Potential

Researchers are investigating whether (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea could protect neurons from oxidative stress and neurodegenerative processes. Its unique structure may offer neuroprotection, potentially benefiting conditions like Alzheimer’s and Parkinson’s diseases .

Antiviral Applications

The compound’s triazole ring system has antiviral implications. Scientists are studying its effects against viral infections, including influenza and herpes viruses. It may interfere with viral replication or entry mechanisms .

Chemical Catalysis

Beyond its biological applications, this compound can serve as a catalyst in organic synthesis. For instance, ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, enable Michael additions of N-heterocycles to chalcones. This methodology has been applied to prepare (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with moderate yield .

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxy-N-phenylanthranilic acid. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with benzyl isocyanate in the presence of a base to form (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "ethyl acetoacetate", "benzyl isocyanate", "base (e.g. triethylamine)" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a dehydrating agent (e.g. phosphorus oxychloride) to form 4-methoxy-N-phenylanthranilic acid.", "Reaction of 4-methoxy-N-phenylanthranilic acid with ethyl acetoacetate in the presence of a base (e.g. sodium ethoxide) to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester.", "Reaction of 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester with benzyl isocyanate in the presence of a base (e.g. triethylamine) to form (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

Numéro CAS |

941941-53-3 |

Nom du produit |

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Formule moléculaire |

C24H22N4O3 |

Poids moléculaire |

414.465 |

Nom IUPAC |

1-benzyl-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C24H22N4O3/c1-31-19-13-11-18(12-14-19)16-28-22(20-9-5-6-10-21(20)26-24(28)30)27-23(29)25-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |

Clé InChI |

XGLCKXVUGNPOBU-HPNDGRJYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2800515.png)

![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2800517.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)

![4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2800521.png)